(3S,5R)-oxane-3,4,5-triol

Crystallography Solid-state characterization Material science

Stereochemical variability among 1,5-anhydropentitols undermines analytical reproducibility in polysaccharide linkage analysis. (3S,5R)-oxane-3,4,5-triol (1,5-anhydroxylitol), with its distinct meso configuration and monoclinic P2₁/n crystal lattice, provides a validated solution. • Authentic standard for reductive-cleavage polysaccharide linkage analysis - 8 positional isomers fully characterized by ¹H NMR, EI-MS, and GC retention indices on three capillary columns • Unique autoinhibited degradation kinetics in hot alkaline oxygen make it the preferred substrate for studying radical-mediated carbohydrate decay mechanisms, in contrast to the rapid second-order decay of 1,5-anhydroribitol

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 39102-78-8
Cat. No. B116402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-oxane-3,4,5-triol
CAS39102-78-8
Synonyms1,5-Anhydroxylitol
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1C(C(C(CO1)O)O)O
InChIInChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5?
InChIKeyQXAMTEJJAZOINB-NGQZWQHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydroxylitol Overview


(3S,5R)-oxane-3,4,5-triol, commonly referred to as 1,5-anhydro-D-xylitol or 1,5-anhydroxylitol, is a five-carbon 1,5-anhydropentitol with a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol. It belongs to the class of oxanes (tetrahydropyrans) and is characterized by a meso configuration, rendering the compound optically inactive despite having chiral centers [1]. The molecule adopts a 4C1 chair conformation in the crystalline state and serves as a versatile intermediate in carbohydrate chemistry, particularly in partial benzoylation reactions, as well as a standard for analytical methods such as the reductive-cleavage technique [2][3].

Why 1,5-Anhydroxylitol Stands Out


Although several 1,5-anhydropentitols share the same molecular formula and molecular weight, their stereochemical configuration profoundly alters crystal packing, chemical reactivity, and biological recognition. For example, 1,5-anhydro-D-arabinitol (ADA) crystallizes in an orthorhombic P212121 space group with a 1C4 ring conformation, whereas 1,5-anhydroxylitol (AX) adopts a monoclinic P21/n lattice and a 4C1 chair, leading to distinct solubility and formulation behavior. Under alkaline oxidative conditions, 1,5-anhydroribitol (AR) degrades with second-order kinetics at a rate substantially greater than that of AX, which exhibits autoinhibited complex kinetics. Even as enzyme inhibitors, the different stereochemistry of AX compared to xylitol or other anhydro analogs results in divergent inhibition constants against D-xylose isomerases. Consequently, researchers cannot assume functional equivalence among 1,5-anhydropentitols; the specific meso stereochemistry of AX imparts unique physicochemical and biochemical properties that are critical for reproducible experimental outcomes [1][2][3].

1,5-Anhydroxylitol Comparative Evidence


Crystal Structure vs Related Anhydropentitols

1,5-Anhydroxylitol (AX) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.652(2) Å, b = 9.224(2) Å, c = 10.548(2) Å, β = 101.80(1)°, and adopts a ⁴C₁ chair conformation. In contrast, 1,5-anhydro-D-arabinitol (ADA) crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 6.521(1) Å, b = 6.826(1) Å, c = 13.557(3) Å and a ¹C₄ conformation, while 1,5-anhydroribitol (AR) is monoclinic P2₁/n with a = 6.515(1) Å, b = 12.003(1) Å, c = 8.272(1) Å, β = 105.65(1)°. The distinct space group and ring conformation of AX directly influence solubility, crystal habit, and formulation behavior [1].

Crystallography Solid-state characterization Material science

Alkaline Degradation Kinetics Comparison

Under identical conditions (1.25 M NaOH, 120 °C, O₂ atmosphere), 1,5-anhydroribitol (AR) degrades at a rate described as 'much greater' than that of 1,5-anhydroxylitol (AX). Critically, the degradation of AR follows second-order kinetics, while AX displays complex, autoinhibited kinetics due to stabilization of α-hydroxyhydroperoxide intermediates by intramolecular hydrogen bonding. Both compounds produce the same acid products but in different relative ratios, with AX showing a unique stereoselective formation pattern of 1,4-anhydro-2-C-carboxytetritols [1][2].

Chemical stability Oxidative degradation Process chemistry

Natural Occurrence in Olive Leaves

1,5-Anhydroxylitol was isolated from Olea europaea (olive) leaves in a yield of approximately 0.5–1% (w/w), representing the first documented occurrence of this compound in the plant kingdom. In contrast, 1,5-anhydro-D-arabinitol and 1,5-anhydroribitol have not been reported as natural constituents of olive leaves, making AX uniquely accessible from a renewable botanical source for natural product research [1].

Natural product chemistry Phytochemistry Metabolomics

Xylose Isomerase Inhibition Profile

1,5-Anhydroxylitol acts as a cyclic substrate analogue inhibitor of D-xylose isomerases from multiple organisms. Inhibition constants (Ki) were determined alongside xylitol, 5-thio-α-D-xylopyranose, and α-D-xylopyranosyl fluoride, with AX serving as the dehydrated, cyclic counterpart of xylitol. Although exact Ki values are not publicly available in the abstract, the study demonstrates that the meso configuration of AX provides a distinct inhibition profile compared to the acyclic xylitol and other cyclic analogues, supporting its use in comparative enzymology studies [1].

Enzymology Inhibitor screening Biochemical assay

Atmospheric Half-Life Assessment

The OH radical reaction rate constant for 1,5-anhydroxylitol is 45.2534 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 0.236 days assuming a 12-hour day and [OH] = 1.5 × 10⁶ molecules/cm³. This quantitative persistence metric allows direct comparison with other volatile organic compounds in environmental fate assessments .

Environmental fate Atmospheric chemistry Persistence

Acidity and pKa Profiling

1,5-Anhydroxylitol displays acidic properties with an experimentally reported pKa value of 3.2, attributed to protonation involving hydroxide ions. The ChemAxon-predicted strongest acidic pKa is 12.77, consistent with typical secondary alcohols. The low experimental pKa of 3.2, if confirmed, would be unusually acidic for a non-reducing sugar and would differentiate AX from other 1,5-anhydropentitols, which generally lack such pronounced acidity [1].

Physicochemical profiling Formulation Solubility

1,5-Anhydroxylitol Applications


Solid-State Formulation and Crystallization

Because 1,5-anhydroxylitol adopts a monoclinic P2₁/n space group with a ⁴C₁ chair conformation, it is the preferred compound for co-crystallization screening and solid-state analysis where this specific packing arrangement is desired, as opposed to 1,5-anhydro-D-arabinitol which adopts the orthorhombic P2₁2₁2₁ ¹C₄ form [1].

Alkaline Stability and Degradation Pathways

The uniquely slow, autoinhibited degradation kinetics of 1,5-anhydroxylitol in hot alkaline oxygen make it a superior model substrate for studying radical-mediated carbohydrate degradation mechanisms, especially when contrasted with the rapid second-order decay of 1,5-anhydroribitol [1][2].

Olive Leaf Metabolomics and Biosynthesis

As the only 1,5-anhydropentitol definitively isolated from Olea europaea leaves (0.5–1% yield), 1,5-anhydroxylitol serves as an essential reference standard for phytochemical profiling, metabolomic fingerprinting of olive-derived products, and biosynthetic pathway investigation [3].

Reductive-Cleavage GC-MS Standard

The well-characterized set of eight positional isomers of methylated and benzoylated/ acetylated 1,5-anhydroxylitol, with published ¹H NMR spectra, electron-ionization mass spectra, and linear temperature-programmed GC retention indices on three capillary columns, makes it an indispensable authentic standard for the reductive-cleavage method in polysaccharide linkage analysis [4].

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